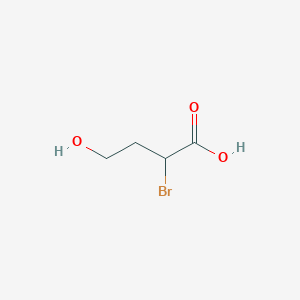
2-Bromo-4-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-hydroxybutanoic acid is an organic compound with the molecular formula C4H7BrO3 It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon and a hydroxyl group at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the bromination of 4-hydroxybutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon.
Another method involves the hydrolysis of 2-bromo-4-hydroxybutyronitrile. This process requires the nitrile to be treated with a strong acid, such as hydrochloric acid (HCl), under reflux conditions. The hydrolysis converts the nitrile group into a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, minimizing side reactions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: 2-Bromo-4-oxobutanoic acid.
Reduction: 4-Hydroxybutanoic acid.
Substitution: 2-Hydroxy-4-hydroxybutanoic acid (when substituted with hydroxide).
Applications De Recherche Scientifique
2-Bromo-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-hydroxybutanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group confer unique reactivity, allowing the compound to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobutyric acid: Similar structure but lacks the hydroxyl group at the fourth carbon.
4-Hydroxybutanoic acid: Similar structure but lacks the bromine atom at the second carbon.
2-Chloro-4-hydroxybutanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-hydroxybutanoic acid is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C4H7BrO3 |
|---|---|
Poids moléculaire |
183.00 g/mol |
Nom IUPAC |
2-bromo-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c5-3(1-2-6)4(7)8/h3,6H,1-2H2,(H,7,8) |
Clé InChI |
IYCFEAKZIWWCIJ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
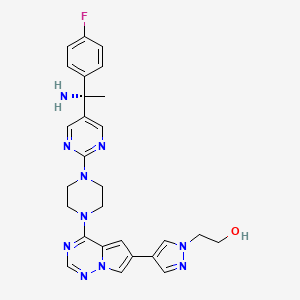

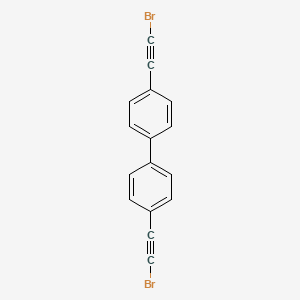
![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
![azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate](/img/structure/B11927286.png)
![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
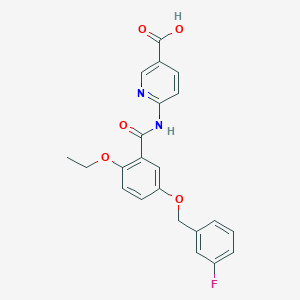

![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)
![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)
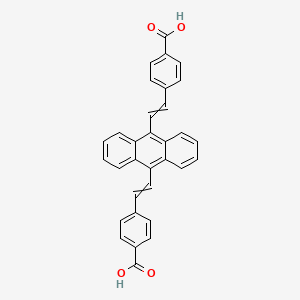
![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
